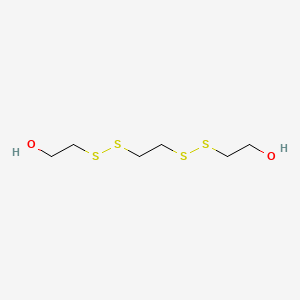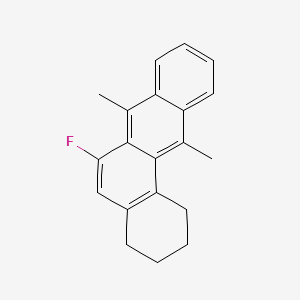![molecular formula C19H17FN2O2 B1203403 N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide](/img/structure/B1203403.png)
N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide is a member of indoles.
Applications De Recherche Scientifique
Antiplasmodial Properties
N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide and its derivatives have been explored for their potential in vitro antiplasmodial properties. In a study, compounds with a combination of specific fluoroaryl groups exhibited biological activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The mode of action was theoretically explained through molecular docking, suggesting these compounds may inhibit the plasmodial parasite by hindering the entry of lactate to lactate dehydrogenase (pLDH), thus inhibiting pLDH activity. These compounds were noted for their low toxicity against monkey kidney Vero cells at tested concentrations (Mphahlele, Mmonwa, & Choong, 2017).
Anti-Inflammatory Activity
Novel derivatives of N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide have demonstrated significant anti-inflammatory activity. A study synthesized and evaluated a series of these derivatives, noting that some compounds in particular showed prominent anti-inflammatory effects, indicating potential applications in the treatment of inflammatory conditions (Sunder & Maleraju, 2013).
Pesticidal Properties
Several derivatives of N-aryl-2,4-dichlorophenoxyacetamide and N-alkyl-2,4-dichlorophenoxyacetamide, which structurally relate to N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide, have been characterized and proposed as potential pesticides. X-ray powder diffraction characterized these organic compounds and presented them as promising candidates in the field of pest control (Olszewska, Pikus, & Tarasiuk, 2008).
Antimicrobial Agents
The antimicrobial properties of certain N-aryl acetamide derivatives, closely related to N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide, have been studied. These compounds exhibited promising antibacterial and antifungal activities against a variety of pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Immunomodulatory Effects
Derivatives of N-(2-fluorophenyl)-2-[3-(1-oxopropyl)-1-indolyl]acetamide have been evaluated for their potential immunomodulatory effects. Research indicates that certain compounds can modify the reactivity of lymphoid cell populations affected by the growth of a tumor, augment the response of lymphocytes, and enhance macrophage inhibitory effects on tumor cell growth, thus showcasing potential applications in cancer immunotherapy (Wang et al., 2004).
Propriétés
Formule moléculaire |
C19H17FN2O2 |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-(3-propanoylindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17FN2O2/c1-2-18(23)14-11-22(17-10-6-3-7-13(14)17)12-19(24)21-16-9-5-4-8-15(16)20/h3-11H,2,12H2,1H3,(H,21,24) |
Clé InChI |
VLYSKKBXAFTPKA-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3F |
SMILES canonique |
CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3F |
Solubilité |
3.2 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



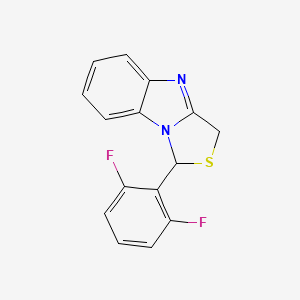
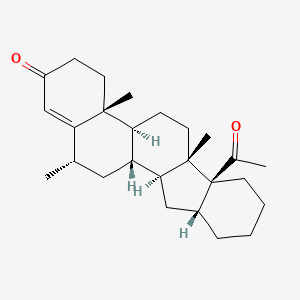

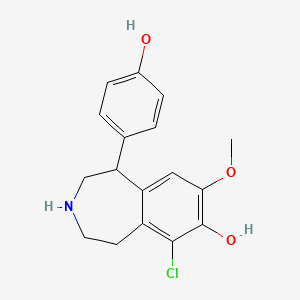
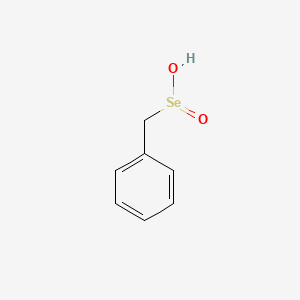

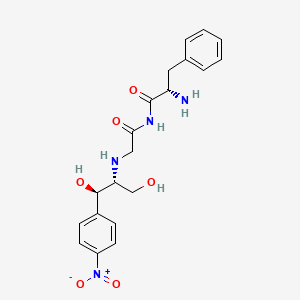
![9-acetyl-8,9-bis[(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy]-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;dihydrochloride](/img/structure/B1203331.png)
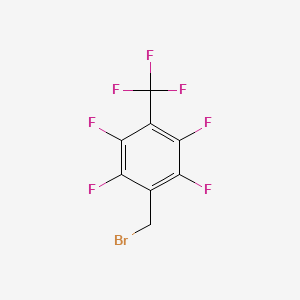
![(2r,3s,3As,11ar)-7-amino-2-(hydroxymethyl)-2,3,3a,4,5,11a-hexahydrofuro[3',2':5,6]pyrido[1,2-e]purin-3-ol](/img/structure/B1203333.png)
